molecular formula C6H13NO2 B1588796 n-(2-Methylpropyl)glycine CAS No. 3182-85-2

n-(2-Methylpropyl)glycine

Cat. No.: B1588796
CAS No.: 3182-85-2
M. Wt: 131.17 g/mol
InChI Key: VKZGJEWGVNFKPE-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-(2-Methylpropyl)glycine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methylpropyl)glycine can be synthesized through several methods. One common approach involves the reaction of glycine with isobutylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous or alcoholic medium. The reaction can be represented as follows:

Glycine+IsobutylamineThis compound\text{Glycine} + \text{Isobutylamine} \rightarrow \text{this compound} Glycine+Isobutylamine→this compound

Industrial Production Methods

Industrial production of this compound often involves the Strecker synthesis method, which includes the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form aminonitriles, followed by hydrolysis to yield the desired amino acid. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)glycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of substituted amino acids.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylpropyl)alanine
  • N-(2-Methylpropyl)valine
  • N-(2-Methylpropyl)leucine

Uniqueness

N-(2-Methylpropyl)glycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity patterns and interaction profiles with biological molecules, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(2-methylpropylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)3-7-4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZGJEWGVNFKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437397
Record name N-isobutylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3182-85-2
Record name N-isobutylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isobutylamine (50 mL, 0.5 mol) was cooled in an ice bath, and bromoacetic acid (6.1 g, 43.9 mmol) added slowly as a solid, insuring that each piece dissolved. After stirring overnight, the excess amine was removed and MeOH was added to the resulting oil. The resulting mixture was concentrated, and repeated using MeOH/HCl. Finally, a white solid was recrystallized from ethanol/ether to provide N-isobutylglycine.HCl (3.95 g, 53.7%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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